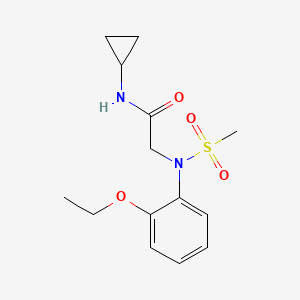
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPG-37157 and is a glycine transporter type 1 (GlyT1) inhibitor. GlyT1 inhibitors have been extensively studied for their ability to modulate the glycine neurotransmitter system and their potential therapeutic applications.
作用機序
CPG-37157 is a potent and selective inhibitor of N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is responsible for the reuptake of glycine from the synaptic cleft, which regulates the levels of glycine in the brain. By inhibiting N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, CPG-37157 increases the levels of glycine in the synaptic cleft, which enhances NMDA receptor function and modulates synaptic plasticity. This mechanism of action has been extensively studied and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPG-37157 has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function and modulates synaptic plasticity. This modulation of the glycine neurotransmitter system has been shown to improve cognitive function and memory. CPG-37157 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in anxiety and depression.
実験室実験の利点と制限
One of the main advantages of using CPG-37157 in lab experiments is its potency and selectivity as a N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitor. The compound has been extensively characterized and its mechanism of action has been well studied. However, one of the limitations of using CPG-37157 is its low aqueous solubility, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of CPG-37157. One potential direction is the development of more potent and selective N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved aqueous solubility. Another direction is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the compound's mechanism of action could be further studied to better understand its effects on synaptic plasticity and cognitive function. Finally, the compound could be studied in human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
合成法
CPG-37157 can be synthesized using a multi-step reaction sequence that involves the coupling of 2-ethoxybenzoyl chloride with cyclopropylamine to form N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form the final product, N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis of CPG-37157 has been reported in several research articles and the compound has been characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
CPG-37157 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, anxiety, depression, and Alzheimer's disease. The compound has been shown to increase the levels of glycine in the brain by inhibiting the reuptake of glycine by N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. Glycine is an important neurotransmitter that plays a crucial role in the regulation of synaptic transmission and plasticity. By modulating the glycine neurotransmitter system, CPG-37157 has the potential to improve cognitive function and memory.
特性
IUPAC Name |
N-cyclopropyl-2-(2-ethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-20-13-7-5-4-6-12(13)16(21(2,18)19)10-14(17)15-11-8-9-11/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAXAWPAVLMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)
![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)
![ethyl 4-{[(3,5-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5701848.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)
![1-({3-chloro-4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5701873.png)
![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)

![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5701915.png)